Product packaging for Boc-HyNic-PEG3-Propargyl(Cat. No.:)

Boc-HyNic-PEG3-Propargyl

Cat. No.: B8115964
M. Wt: 422.5 g/mol
InChI Key: RKRWLSVDJWAUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-HyNic-PEG3-Propargyl is a heterobifunctional crosslinker that incorporates two distinct, orthogonally reactive groups, making it a valuable tool for sophisticated bioconjugation and chemical synthesis. This compound features a 6-HydrazinoNicotinamide (HyNic) group protected by a tert-butoxycarbonyl (Boc) group on one end . This protected HyNic group is designed to specifically react with 4-FormylBenzamide (4-FB)-modified molecules, such as antibodies or proteins, to form stable hydrazone bonds under mild conditions, which is crucial for developing antibody-drug conjugates (ADCs) and other bioconjugates . At the opposite terminus, the molecule contains a propargyl group, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction, with any azide-bearing molecule . These two reactive groups are connected by a triethylene glycol (PEG3) spacer. The hydrophilic PEG spacer enhances the water solubility of the entire conjugate, reduces potential aggregation, and provides flexibility and distance between the linked molecules, which can be critical for maintaining the bioactivity of the resulting constructs . The Boc-protected HyNic group allows for selective deprotection under mild acidic conditions, offering control over the conjugation sequence in multi-step labeling strategies. With its dual functionality, this compound is an essential reagent for researchers in fields ranging from drug discovery—particularly in ADC assembly and PROTAC development—to diagnostics, biomaterial science, and chemical biology for creating stable, well-defined molecular conjugates . This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N4O6 B8115964 Boc-HyNic-PEG3-Propargyl

Properties

IUPAC Name

tert-butyl N-[[5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O6/c1-5-9-27-11-13-29-14-12-28-10-8-21-18(25)16-6-7-17(22-15-16)23-24-19(26)30-20(2,3)4/h1,6-7,15H,8-14H2,2-4H3,(H,21,25)(H,22,23)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRWLSVDJWAUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Characterization of Boc Hynic Peg3 Propargyl

Retrosynthetic Analysis and Precursor Chemistry for Boc-HyNic-PEG3-Propargyl

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, the analysis involves disconnecting the three main components: the Boc-HyNic moiety, the PEG3 spacer, and the propargyl group.

The key disconnections are:

The amide bond between the HyNic and PEG3 moieties.

The ether linkage between the PEG3 and propargyl groups.

This leads to the identification of the following key precursors:

Boc-protected 6-hydrazinonicotinic acid (Boc-HyNic-OH): This provides the reactive HyNic head.

A heterobifunctional PEG3 derivative: This will have an amine on one end to react with the Boc-HyNic-OH and a group on the other end that can be converted to or is already a propargyl group. A common precursor is an amino-PEG-alcohol.

Propargyl bromide or a similar propargylating agent: This introduces the terminal alkyne.

Synthesis of the Boc-Protected Hydrazinonicotinamide (HyNic) Moiety

The synthesis of the Boc-protected HyNic moiety starts with 6-chloronicotinic acid.

Hydrazinolysis: 6-chloronicotinic acid is reacted with hydrazine (B178648) hydrate. This substitutes the chlorine atom with a hydrazine group to form 6-hydrazinonicotinic acid (HyNic).

Boc Protection: The hydrazine group of HyNic is then protected with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid (Boc-HyNic-OH). thieme-connect.com This protection is crucial to prevent side reactions of the hydrazine group in subsequent steps. nih.gov

Table 1: Key Intermediates in Boc-HyNic Synthesis

Compound Name Molecular Formula Molecular Weight (g/mol) Role
6-Chloronicotinic acid C₆H₄ClNO₂ 157.56 Starting material
6-Hydrazinonicotinic acid (HyNic) C₆H₇N₃O₂ 153.14 Intermediate
Di-tert-butyl dicarbonate ((Boc)₂O) C₁₀H₁₈O₅ 218.25 Protecting agent
Boc-HyNic-OH C₁₁H₁₅N₃O₄ 253.26 Protected HyNic moiety thieme-connect.com

Integration of the Polyethylene (B3416737) Glycol (PEG3) Spacer Unit via Established Linker Chemistries

The PEG3 spacer is introduced to enhance the solubility and flexibility of the final conjugate. axispharm.comresearchgate.net The integration typically involves the reaction of an activated Boc-HyNic-OH with a heterobifunctional PEG3 linker, such as an amino-PEG3-alcohol.

Activation of Boc-HyNic-OH: The carboxylic acid of Boc-HyNic-OH is activated to facilitate amide bond formation. Common activating agents include N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like EDC, or conversion to an acid chloride.

Coupling Reaction: The activated Boc-HyNic is then reacted with an amino-PEG3-alcohol. The amine end of the PEG linker nucleophilically attacks the activated carbonyl of the Boc-HyNic, forming a stable amide bond. This results in Boc-HyNic-PEG3-OH.

Introduction of the Terminal Propargyl (Alkyne) Functional Group

The terminal propargyl group is introduced for subsequent "click chemistry" reactions. mdpi.com

Propargylation: The hydroxyl group of the Boc-HyNic-PEG3-OH intermediate is reacted with a propargylating agent. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base like sodium hydride (NaH) to form an alkoxide, which then reacts with propargyl bromide to form the terminal alkyne. mdpi.comacs.org

Alternatively, a commercially available propargyl-PEG-amine can be directly coupled with the activated Boc-HyNic-OH. nih.gov

Protecting Group Strategies: Role and Selective Removal of the Boc Group for Sequential Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. nih.govrsc.org

Role of the Boc Group: In the synthesis of this compound, the Boc group serves to protect the more nucleophilic terminal nitrogen of the hydrazine moiety. thieme-connect.com This prevents it from participating in unwanted side reactions during the activation of the carboxylic acid and the subsequent coupling and propargylation steps.

Selective Removal (Deprotection): The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. acs.orgresearchgate.net This deprotection step is usually performed after the linker has been conjugated to a molecule via its propargyl end. The removal of the Boc group exposes the hydrazine functionality of the HyNic moiety, making it available for reaction with an aldehyde or ketone on a second molecule, thus completing the heterobifunctional conjugation. The ability to selectively deprotect the HyNic group allows for a sequential and controlled conjugation strategy. acs.org

Functional Characteristics and Reactivity Profiles of Boc Hynic Peg3 Propargyl

Hydrazinonicotinamide (HyNic) Reactivity for Hydrazone Formation

The 6-hydrazinonicotinamide (HyNic) moiety is an aromatic hydrazine (B178648) derivative that serves as a key reactive group for forming stable covalent bonds with carbonyl-containing molecules, such as aldehydes and ketones. interchim.frresearchgate.net This reactivity is fundamental to its application in creating specific and stable bioconjugates. interchim.fr

The resulting bis-aryl hydrazone bond is noted for its exceptional stability compared to hydrazones formed from aliphatic aldehydes and hydrazines. nih.gov This enhanced stability is attributed to the conjugation of the C=N bond with the two aromatic rings (the pyridine (B92270) ring of HyNic and the benzene (B151609) ring of 4FB), which delocalizes electron density across the structure. interchim.frresearchgate.net This specific linkage is stable under physiological conditions and does not require a reduction step to prevent reversal, a common requirement for many other Schiff bases. interchim.frnih.gov The reaction is chemoselective, meaning the HyNic and 4FB groups react specifically with each other, even in the complex environment of biomolecules. interchim.fr

The formation and stability of the hydrazone bond are significantly influenced by the surrounding chemical environment, including pH, temperature, and the presence of catalysts. numberanalytics.com Understanding these factors is critical for controlling conjugation efficiency and the permanence of the resulting linkage in research applications. uni-muenchen.de

Hydrazone formation is generally catalyzed by acid. numberanalytics.com A slightly acidic pH (typically 4.5-6.0) is often optimal, as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. interchim.frnumberanalytics.com However, excessively acidic conditions (pH below 4.0) can lead to the hydrolysis of the hydrazone bond, reversing the reaction. researchgate.netnih.govnih.gov The reaction rate also increases with temperature, though very high temperatures can promote side reactions or degradation of the biomolecules involved. numberanalytics.comacs.org In some protocols, reactions are heated to between 50°C and 80°C to achieve satisfactory yields. acs.org The stability of the final conjugate is generally high at neutral pH (around 7.5). nih.gov

Table 1: Influence of Reaction Conditions on Hydrazone Formation and Stability

Condition Effect on Formation Effect on Stability Rationale
Slightly Acidic pH (4.5-6.0) Catalyzes reaction, increases rate. interchim.frnumberanalytics.com Generally stable. Protonation of the carbonyl oxygen enhances its electrophilicity. numberanalytics.com
Neutral pH (~7.5) Slower formation rate. High stability. nih.gov Less catalysis for formation, but the formed bond is stable.
Strongly Acidic pH (<4.0) Slows formation, favors hydrolysis. nih.gov Unstable, prone to hydrolysis. researchgate.netnih.gov Protonation of the hydrazine reduces its nucleophilicity; protonation of the formed hydrazone nitrogen initiates hydrolysis. nih.gov
Basic pH (>8.0) Can catalyze formation via a base-catalyzed pathway. uni-muenchen.de Generally stable. Deprotonation of the hydrazine can increase its nucleophilicity. numberanalytics.com
Increased Temperature Increases reaction rate. numberanalytics.com Can lead to degradation or hydrolysis. numberanalytics.comresearchgate.net Provides activation energy for the reaction but can also accelerate bond cleavage. libretexts.org
Aniline (B41778) Catalyst Increases formation rate. nih.gov Can catalyze reversal (hydrolysis). nih.gov Acts as a transferable proton donor/acceptor to facilitate dehydration and rehydration steps. nih.gov

Propargyl (Alkyne) Reactivity in Click Chemistry

The propargyl group provides a terminal alkyne functionality, a key component for "click chemistry" reactions. iris-biotech.de Click chemistry refers to a class of reactions that are highly efficient, specific, and tolerant of various functional groups and aqueous conditions, making them ideal for bioconjugation. mdpi.com The alkyne on Boc-HyNic-PEG3-Propargyl is designed to react with an azide (B81097) partner through cycloaddition reactions. medchemexpress.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction involving a terminal alkyne. acs.org This reaction joins the propargyl group with an azide-containing molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is known for its remarkable efficiency, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org

The mechanism requires a copper(I) catalyst. nih.gov The process is believed to be stepwise, starting with the formation of a copper(I)-acetylide complex from the terminal alkyne. nih.govrsc.org This coordination increases the acidity of the alkyne's terminal proton and activates the alkyne for reaction. nih.gov The azide then coordinates to the copper center, which facilitates a cyclization reaction to form a six-membered copper-containing intermediate (a metallacycle). nih.govorganic-chemistry.org This intermediate then undergoes reductive elimination to release the stable triazole product and regenerate the copper(I) catalyst. organic-chemistry.org The efficiency of CuAAC is high across a broad range of temperatures and pH values (4 to 12), and it is insensitive to aqueous conditions. organic-chemistry.org However, the potential toxicity of copper can be a limitation for applications in living systems. magtech.com.cnnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click reaction that proceeds without the need for a toxic copper catalyst, making it highly suitable for bioorthogonal applications in living cells and organisms. magtech.com.cnacs.org The driving force for SPAAC is not a catalyst but rather the ring strain of a specialized cycloalkyne, such as a cyclooctyne (B158145) derivative (e.g., DIFO, DBCO). magtech.com.cnthieme-connect.de

The terminal alkyne (propargyl group) present in this compound is not strained and therefore does not possess the intrinsic reactivity to initiate SPAAC on its own. thieme-connect.de Instead, in the context of SPAAC, this propargyl group would serve as the reaction partner for an azide-functionalized molecule, while the other reaction partner would need to be a strained cycloalkyne. The reaction is a 1,3-dipolar cycloaddition between the azide (the 1,3-dipole) and the strained alkyne (the dipolarophile). thieme-connect.de The high energy of the strained triple bond significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures. magtech.com.cnthieme-connect.de While SPAAC reaction rates are generally lower than those of CuAAC, the development of increasingly reactive cyclooctynes has made it a powerful and widely used tool for in vivo chemistry. acs.orgnih.gov

Table 2: Comparison of Alkyne-Azide Click Chemistry Reactions

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Type Terminal alkyne (e.g., propargyl). nih.gov Strained cycloalkyne (e.g., cyclooctyne). magtech.com.cn
Catalyst Requires Copper(I). nih.govorganic-chemistry.org Catalyst-free. magtech.com.cnthieme-connect.de
Driving Force Catalytic activation of the alkyne. nih.gov Release of ring strain in the cycloalkyne. magtech.com.cn
Regioselectivity High; exclusively forms 1,4-disubstituted triazole. nih.gov Forms a mixture of regioisomers (triazoles). nih.gov
Reaction Rate Very high (k > 100 M⁻¹s⁻¹). nih.gov Moderate to high, depends on cycloalkyne used (k ≈ 10⁻³ to 1 M⁻¹s⁻¹). nih.gov
Biocompatibility Limited for live cells due to copper toxicity. magtech.com.cn Excellent; widely used for in vivo applications (bioorthogonal). acs.orgnih.gov

Polyethylene (B3416737) Glycol (PEG3) Spacer Functionality

The primary function of the PEG spacer is to increase the hydrophilicity and aqueous solubility of the molecule. axispharm.comthermofisher.com This is particularly important when conjugating hydrophobic molecules, as the PEG chain can prevent aggregation and improve handling in biological buffers. lifetein.com The flexibility of the PEG chain also acts as a steric bridge, physically separating the two reactive ends (HyNic and propargyl) and any biomolecules they become attached to. axispharm.com This separation minimizes steric hindrance, ensuring that both reactive sites are accessible and can participate in their respective conjugation reactions without interfering with each other or the function of the conjugated biomolecule. lifetein.com In therapeutic or diagnostic applications, the inclusion of a PEG spacer can also improve the pharmacokinetic properties of the final product. lookchem.com

Table 3: Functional Benefits of the Polyethylene Glycol (PEG3) Spacer

Functionality Description Benefit in Bioconjugation
Hydrophilicity The repeating ether units are hydrophilic. thermofisher.com Increases aqueous solubility of the linker and resulting conjugate; prevents aggregation. lifetein.com
Biocompatibility PEG is generally non-toxic and non-immunogenic. thermofisher.com Reduces potential for adverse biological reactions of the final conjugate. lookchem.com
Steric Separation Provides physical distance between conjugated molecules. lifetein.com Reduces steric hindrance, preserving the biological activity of the conjugated molecules.
Flexibility The chain is highly flexible and mobile. thermofisher.com Allows for optimal orientation of the reactive groups for efficient conjugation. axispharm.com

Role in Enhancing Bioconjugate Hydrophilicity and Flexibility in Aqueous Environments

The inclusion of a polyethylene glycol (PEG) spacer is a key design feature that imparts desirable physicochemical properties to bioconjugates. precisepeg.com The PEG3 unit in this compound, consisting of three repeating ethylene (B1197577) glycol units, plays a critical role in improving the performance of the final conjugate in biological systems.

Flexibility: The PEG chain is highly flexible and acts as a spacer arm, providing rotational freedom and spatial separation between the conjugated molecules. precisepeg.comthermofisher.com This flexibility can minimize steric interference that might otherwise compromise the biological activity of the components, such as a protein's interaction with its receptor or an antibody's binding to its antigen. scbt.comnih.gov The short, defined length of the PEG3 linker allows for precise control over the distance between conjugated entities. precisepeg.com

The combination of these properties makes the PEG3 spacer an essential element for maintaining the stability and functional integrity of complex biomolecular assemblies in aqueous media. smolecule.com

Influence on Steric Hindrance and Biorecognition in Targeted Systems

The process of attaching PEG chains to a biomolecule, known as PEGylation, can significantly influence its interaction with other molecules, a critical factor in targeted systems like antibody-drug conjugates (ADCs) or targeted imaging agents. precisepeg.comfujifilm.com

Minimizing Steric Hindrance: While the PEG linker itself occupies space, its flexibility can serve to reduce steric hindrance by acting as a pliable tether, allowing a conjugated payload (like a drug or dye) to orient itself favorably for interaction without obstructing the primary binding site of the targeting molecule (e.g., an antibody). thermofisher.comscbt.comnih.gov The length of the PEG chain is a crucial parameter; longer chains provide more separation but can also create a larger hydrodynamic radius, potentially interfering with cell surface interactions. precisepeg.commdpi.com The PEG3 unit offers a balance, providing sufficient spacing while remaining relatively compact.

Impact on Biorecognition: The presence of a PEG layer can influence how a biomolecule is "seen" by the biological system. In some cases, PEGylation can shield immunogenic epitopes on a protein, reducing the likelihood of an immune response. precisepeg.commdpi.com However, the density and conformation of the PEG chains can also affect biorecognition. Research on PEGylated gold nanoparticles has shown that the density of ligands attached to the end of PEG chains is critical for inducing a detectable interaction with target proteins, such as lectins. nih.govacs.orgacs.org There is often a critical ligand density required to trigger a biological response, indicating that the PEG linker's presentation of the terminal functional group directly impacts biorecognition. nih.govacs.org Therefore, the use of a discrete PEG3 linker allows for controlled modification that can be optimized to enhance, rather than impede, targeted binding.

Boc Protecting Group Dynamics and Sequential Derivatization

This compound is engineered for controlled, multi-step conjugation reactions. This is achieved through the strategic use of protecting groups and functional moieties with orthogonal reactivity, allowing for the sequential attachment of different molecules.

Acid-Labile Deprotection Chemistry for Amine Generation

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its susceptibility to removal under specific acidic conditions. americanpeptidesociety.orgfishersci.co.uk In the context of this linker, the Boc group masks a hydrazine nitrogen atom within the HyNic (6-hydrazinonicotinamide) moiety.

The deprotection of the Boc group is an acid-catalyzed hydrolysis reaction. fishersci.co.uk This is typically accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like methanol (B129727) or ethyl acetate. fishersci.co.ukwikipedia.org The reaction is generally rapid and proceeds at room temperature. fishersci.co.uk

Deprotection Reagent Typical Conditions Notes
Trifluoroacetic Acid (TFA)10-50% solution in Dichloromethane (DCM)A very common and effective method. americanpeptidesociety.orgwikipedia.orggoogle.com
Hydrochloric Acid (HCl)3-4 M solution in an organic solvent (e.g., Methanol, Dioxane, Ethyl Acetate)Another standard method, useful for substrates sensitive to TFA. fishersci.co.ukwikipedia.org
Aluminum Chloride (AlCl₃)Used for selective cleavage in the presence of other acid-sensitive groups.Offers an alternative for complex molecules where standard strong acids are too harsh. wikipedia.org
This table summarizes common reagents and conditions for Boc deprotection.

Upon removal of the Boc group, the reactive hydrazine of the HyNic group is exposed, making it available for subsequent conjugation reactions, typically with an aldehyde-containing molecule to form a stable hydrazone bond. trilinkbiotech.cominterchim.fr

Advanced Bioconjugation Strategies Utilizing Boc Hynic Peg3 Propargyl

Dual-Orthogonal Bioconjugation Approaches

The distinct reactivity of the HyNic and propargyl groups forms the basis for dual-orthogonal bioconjugation strategies. This allows for the sequential or simultaneous attachment of different molecular partners to a central scaffold, facilitating the creation of multifunctional constructs.

Sequential Hydrazone and Click Chemistry Strategies for Complex Constructs

A powerful application of Boc-HyNic-PEG3-Propargyl lies in the sequential formation of hydrazone and triazole linkages. The HyNic group readily reacts with aldehydes and ketones to form a stable hydrazone bond under mildly acidic conditions. This reaction is bioorthogonal, meaning it proceeds with high specificity in the presence of other biological functional groups. Following the initial hydrazone ligation, the terminal propargyl group remains available for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.org This reaction efficiently and irreversibly joins the propargyl-functionalized intermediate with an azide-containing molecule.

This sequential approach is particularly advantageous for the assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents. For instance, a targeting antibody can be modified to introduce an aldehyde group, which then serves as a reactive handle for the HyNic moiety of the linker. Subsequently, a therapeutic payload or an imaging agent functionalized with an azide (B81097) can be "clicked" onto the propargyl end of the linker. The PEG3 spacer in this construct enhances the solubility and bioavailability of the final conjugate.

The efficiency of hydrazone bond formation is a critical parameter in this sequential strategy. Research has shown that the conjugation of HyNic-modified peptides to 4-formylbenzamide (B2918280) (4FB)-modified carriers is highly efficient, often requiring only a 2-5 mole excess of the HyNic-peptide to achieve over 80% conjugate yield. interchim.fr The kinetics of this reaction can be further enhanced by the use of catalysts such as aniline (B41778). interchim.fr

Table 1: Representative Reaction Conditions for Sequential Hydrazone and Click Chemistry

StepReactionReagents and ConditionsTypical Yield
1Hydrazone LigationHyNic-functionalized molecule, Aldehyde/ketone-functionalized molecule, Mildly acidic buffer (pH 4.5-6.0), Aniline (optional catalyst)>80% interchim.fr
2Click Chemistry (CuAAC)Propargyl-functionalized intermediate, Azide-functionalized molecule, Copper(I) source (e.g., CuSO4/sodium ascorbate), Ligand (e.g., TBTA)High organic-chemistry.org

This table presents generalized conditions. Optimal conditions may vary depending on the specific biomolecules involved.

Strategies for Orthogonal Coupling with Deprotected Amine Functionality

The Boc (tert-butyloxycarbonyl) protecting group on the amine functionality of this compound introduces a third dimension of orthogonality. The Boc group is stable under the conditions required for both hydrazone ligation and copper-catalyzed click chemistry. nih.gov However, it can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. nih.gov This newly exposed amine can then be coupled to a variety of functional groups, including activated esters (e.g., NHS esters) or carboxylic acids, to introduce an additional molecular entity.

This three-tiered orthogonal strategy allows for the construction of highly complex, multi-component systems. A potential workflow could involve:

Hydrazone Ligation: Reaction of the HyNic moiety with an aldehyde- or ketone-bearing biomolecule.

Click Chemistry: Conjugation of the propargyl group with an azide-containing molecule.

Boc Deprotection: Removal of the Boc group with an acid to expose the primary amine.

Amide Bond Formation: Acylation of the newly formed amine with a third molecule containing an activated carboxyl group.

This approach provides a high degree of control over the final structure of the bioconjugate, enabling the precise placement of different functionalities.

Site-Specific Bioconjugation Methodologies

Achieving site-specific modification of biomolecules is crucial for preserving their biological activity and ensuring the homogeneity of the final conjugate. The functional groups within this compound can be leveraged to achieve such precision.

Challenges and Advancements in Controlled Conjugation via the Linker

A primary challenge in bioconjugation is the potential for non-specific reactions, particularly with highly reactive functional groups on the surface of proteins. For example, traditional methods that target lysine (B10760008) residues often result in a heterogeneous mixture of products with varying numbers of conjugated linkers at different positions. nih.gov

The this compound linker offers a solution to this challenge through the specificity of its reactive ends. The HyNic moiety's reaction with aldehydes is highly selective and does not cross-react with other amino acid side chains. Therefore, by introducing a unique aldehyde or ketone group onto a biomolecule through genetic engineering or enzymatic modification, the linker can be directed to a specific site. nih.gov Similarly, the propargyl group's click reaction with an azide is also highly specific.

Advancements in protein engineering have made the introduction of non-canonical amino acids with unique reactive handles, such as an aldehyde group, a viable strategy for achieving site-specific conjugation. This allows for the precise placement of the this compound linker onto a protein scaffold, leading to a homogeneous population of well-defined bioconjugates.

Considerations for Incorporating Amino Acids and Peptides with the Linker

The this compound linker is well-suited for the incorporation of amino acids and peptides. The Boc protecting group is a standard tool in solid-phase peptide synthesis (SPPS). umich.edu This compatibility allows for the direct integration of the linker into a growing peptide chain. For example, the deprotected amine of a related linker, after removal of the Boc group, can be coupled to the C-terminus of a peptide on a solid support.

Alternatively, a peptide can be synthesized with a C-terminal aldehyde or an N-terminal azide, allowing for its specific conjugation to the HyNic or propargyl end of the linker, respectively. The ability to incorporate peptides site-specifically is critical for applications such as the development of peptide-based therapeutics, where the orientation and accessibility of the peptide are crucial for its biological activity.

The stability of the resulting conjugate is also a key consideration. The bis-arylhydrazone bond formed by the HyNic linker has been shown to be stable under a range of conditions, including elevated temperatures and varying pH levels. biotechniques.com This robustness is essential for the development of bioconjugates that can withstand physiological conditions.

Applications and Research Paradigms of Boc Hynic Peg3 Propargyl in Biomedical Science

Development of Radiolabeled Probes for Imaging and Diagnostics

The unique structure of Boc-HyNic-PEG3-Propargyl makes it an ideal scaffold for creating radiolabeled probes for non-invasive imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Technetium-99m (99mTc) Radiolabeling via HyNic Chelation Strategies

The 6-hydrazinonicotinic acid (HyNic) moiety is a well-established and highly efficient bifunctional chelating agent for the radionuclide technetium-99m (99mTc), a workhorse isotope in diagnostic nuclear medicine. mdpi.comrsc.org The HyNic group on the linker can form stable complexes with 99mTc through its pyridine (B92270) and hydrazine (B178648) nitrogen atoms. mdpi.com This chelation chemistry is fundamental to labeling biomolecules, such as proteins, peptides, and antibodies, with 99mTc for SPECT imaging. ijrmnm.com

A critical aspect of 99mTc-HyNic chemistry is the requirement for co-ligands to satisfy the coordination sphere of the technetium metal center. mdpi.com The HyNic ligand alone is unable to fully saturate the coordination sites, which can lead to unstable or heterogeneous products. To overcome this, co-ligands like tricine (B1662993) or ethylenediaminediacetic acid (EDDA) are introduced during the labeling process. mdpi.comrsc.org These co-ligands complete the coordination, resulting in the formation of a stable 99mTc-complex with high radiochemical yield and purity, a crucial requirement for clinical translation. mdpi.comijrmnm.com This strategy has been successfully used to label various biomolecules, including Annexin V for imaging apoptosis. nih.gov

FeatureDescriptionSource(s)
Chelating Group 6-hydrazinonicotinic acid (HyNic) mdpi.comrsc.org
Radionuclide Technetium-99m (99mTc) mdpi.comijrmnm.com
Coordination HyNic binds 99mTc via pyridine and hydrazine nitrogens. mdpi.com
Co-ligand Requirement Co-ligands such as tricine or EDDA are necessary to form a stable complex. mdpi.comrsc.org
Application Labeling of peptides, proteins, and other biomolecules for SPECT imaging. ijrmnm.comnih.gov

Integration into Pretargeting Strategies for Enhanced Signal-to-Noise

Pretargeting is an advanced imaging strategy designed to improve the contrast between the target tissue and surrounding background, thereby enhancing the signal-to-noise ratio. This approach involves a two-step process. First, a non-radiolabeled targeting molecule (e.g., an antibody conjugated to a linker) is administered and allowed to accumulate at the target site while the excess clears from circulation. In a second step, a small, rapidly clearing radiolabeled molecule that specifically binds to the linker on the targeting molecule is injected.

This compound is well-suited for such strategies. For instance, an antibody can be conjugated with the linker via its HyNic moiety. After localization and clearance, a small molecule carrying a radionuclide and a complementary reactive group (e.g., an azide (B81097) to react with the propargyl group) is administered. This approach minimizes the radiation dose to non-target tissues and significantly improves image quality. The hydrophilicity of linkers has been shown to be a crucial parameter for the performance of in vivo pretargeting chemistry. nih.gov

Fluorine-18 (¹⁸F) Labeling Strategies Utilizing the Propargyl Moiety for PET Imaging

While the HyNic group is ideal for 99mTc, the propargyl group at the other end of the linker provides a powerful handle for labeling with positron-emitting radionuclides like Fluorine-18 (¹⁸F) for PET imaging. nih.gov The terminal alkyne of the propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

For ¹⁸F-labeling, a small molecule containing an azide group is first radiolabeled with ¹⁸F. This ¹⁸F-azide probe is then "clicked" onto the propargyl group of this compound, which may already be conjugated to a targeting biomolecule. This method is highly efficient and proceeds under mild conditions, making it suitable for sensitive biological molecules. nih.govresearchgate.net This strategy allows for the creation of ¹⁸F-labeled PET imaging agents for a wide array of biological targets. nih.govresearchgate.net

Linker in Targeted Molecular Constructs for Research Purposes

Beyond radiolabeling, this compound serves as a versatile linker for constructing complex, multi-component molecular systems for targeted research applications.

Application in Protein/Peptide Conjugation for Specific Targets

The linker's bifunctional nature allows it to covalently connect different molecular entities, most notably proteins or peptides, to other functional molecules like imaging agents or therapeutic payloads. The process typically involves deprotection of the Boc group on the HyNic moiety, which then becomes available to react with an aldehyde or ketone on a target protein or peptide to form a stable hydrazone bond. axispharm.com This specific reaction ensures controlled and site-specific conjugation. axispharm.com

The PEG3 spacer enhances the water solubility and provides flexibility to the resulting conjugate, which can be critical for maintaining the biological activity of the protein or peptide. axispharm.com The propargyl end remains available for subsequent modification, allowing for the attachment of a second molecule of interest. This modular approach is invaluable in creating targeted constructs where a protein or peptide directs the entire construct to a specific biological location.

ComponentFunction in ConjugationSource(s)
Boc-HyNic After deprotection, reacts with aldehydes/ketones on biomolecules to form a stable hydrazone bond. axispharm.com
PEG3 Spacer Increases water solubility, reduces aggregation, and provides spatial separation between conjugated molecules. axispharm.com
Propargyl Group Provides a reactive handle for attaching a second functional moiety via click chemistry. medchemexpress.com

Role in PROTAC (Proteolysis Targeting Chimeras) Synthesis as a PEG-based Linker

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal system to degrade specific target proteins. biochempeg.com A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. biochempeg.com The linker is a critical component, as its length, rigidity, and solubility significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent degradation efficiency. biochempeg.com

Immobilization and Surface Functionalization in Material Science and Biosensor Development

The unique trifunctional structure of this compound, comprising a protected hydrazinonicotinamide (Boc-HyNic) headgroup, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, makes it a versatile tool for the immobilization and functionalization of surfaces in material science and biosensor development. This heterobifunctional linker enables the stable attachment of biomolecules to various substrates, facilitating the creation of advanced biomedical devices.

Creation of Biosensors and Microarray Platforms through Surface Immobilization

The development of sensitive and specific biosensors and microarray platforms is critically dependent on the effective immobilization of probe molecules onto a solid support. This compound offers a robust strategy for achieving this through the formation of stable hydrazone bonds. The Boc-protected hydrazinonicotinamide (HyNic) moiety can be deprotected to reveal a reactive hydrazine group. This hydrazine group readily reacts with aldehyde groups, such as those introduced on a surface through functionalization with reagents like 4-formylbenzamide (B2918280) (4FB), to form a stable bis-arylhydrazone bond. This covalent linkage ensures the secure attachment of the probe molecule to the biosensor or microarray surface.

The propargyl group on the other end of the this compound molecule provides a versatile handle for the attachment of biomolecules of interest, such as antibodies, enzymes, or nucleic acids, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". thno.orgrsc.orgnih.gov This highly efficient and specific reaction allows for the oriented and controlled conjugation of azide-modified biomolecules to the propargyl-functionalized surface. The PEG3 spacer plays a crucial role in this architecture by extending the probe molecule away from the surface, which can minimize steric hindrance and reduce non-specific binding, thereby enhancing the sensitivity and specificity of the assay. nih.govchempep.com

Research in the field has demonstrated the utility of HyNic-based immobilization for creating high-density antibody microarrays for multiplexed protein detection. nih.govnih.gov Similarly, click chemistry has been widely adopted for the surface functionalization of biosensors, enabling the attachment of a diverse range of probes. nih.govacs.org The combination of these two functionalities within the this compound linker provides a powerful platform for the fabrication of sophisticated biosensors and microarrays.

FeatureRole of this compoundRelevant Chemical Reaction
Surface Anchoring The Boc-HyNic group, after deprotection, reacts with aldehyde-functionalized surfaces.Hydrazone bond formation
Biomolecule Attachment The propargyl group reacts with azide-modified biomolecules.Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry)
Enhanced Performance The PEG3 spacer reduces non-specific binding and improves accessibility of the probe.N/A

Modification of Nanomaterials and Polymeric Scaffolds for Controlled Delivery Research

In the realm of controlled drug delivery, the surface modification of nanomaterials and polymeric scaffolds is paramount for achieving targeted delivery and controlled release of therapeutic agents. This compound serves as a valuable linker for functionalizing these delivery vehicles.

The propargyl group enables the covalent attachment of the linker to azide-functionalized nanoparticles, liposomes, or polymeric scaffolds via click chemistry. nih.govacs.org This provides a stable anchor point for further modifications. The PEG linker contributes to the "stealth" properties of the nanomaterials, reducing their recognition by the immune system and prolonging their circulation time in the bloodstream. nih.govgoogle.comresearchgate.net

The deprotected HyNic group can then be used to conjugate drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents that have been modified with an aldehyde group. This strategy allows for the precise and stoichiometric attachment of various payloads to the surface of the delivery vehicle. The pH-sensitive nature of the hydrazone bond can also be exploited for controlled release applications, where the drug is released from the carrier in the acidic environment of tumor tissues or endosomes.

For instance, propargyl-functionalized nanoparticles have been used to covalently conjugate targeting ligands to improve drug delivery to specific cells or tissues. nih.gov Furthermore, the use of PEG linkers is a well-established strategy to enhance the biocompatibility and pharmacokinetic properties of nanocarriers. google.commdpi.com The bifunctional nature of this compound allows for a modular approach to the design of sophisticated drug delivery systems, where the targeting moiety and the therapeutic agent can be independently conjugated to the nanocarrier.

ComponentFunction in Controlled DeliveryKey Benefit
Propargyl Group Covalently attaches the linker to azide-modified nanomaterials or scaffolds.Stable and efficient conjugation via click chemistry.
PEG3 Linker Provides a hydrophilic spacer, enhancing biocompatibility and circulation time."Stealth" properties, reduced immunogenicity.
Boc-HyNic Group Allows for the conjugation of aldehyde-modified drugs or targeting ligands after deprotection.Precise payload attachment and potential for pH-sensitive release.

Methodological Considerations and Analytical Characterization in Boc Hynic Peg3 Propargyl Research

Reaction Optimization for Conjugation Efficiency and Yield

The formation of the hydrazone bond is pH-dependent, with optimal rates typically observed in mildly acidic conditions, generally between pH 4.5 and 6.0. interchim.fr This pH range facilitates the protonation of the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine (B178648) group of the HyNic linker. However, the stability of the biomolecule must be taken into account, and a compromise may be necessary to maintain its structural integrity and biological activity. For instance, antibody conjugations are often performed at a pH of 6.0 to balance reaction kinetics with protein stability. rsc.org

The use of a catalyst, most commonly aniline (B41778), can significantly accelerate the rate of hydrazone formation. nih.gov Aniline acts as a nucleophilic catalyst, forming a transient, more reactive Schiff base with the aldehyde, which is then readily displaced by the HyNic hydrazine. nih.gov The optimal concentration of aniline is typically in the range of 10-100 mM. nih.gov

The stoichiometry of the reactants also plays a critical role in conjugation efficiency. A molar excess of the Boc-HyNic-PEG3-Propargyl linker over the aldehyde-modified biomolecule is generally employed to drive the reaction to completion. The optimal molar ratio can vary depending on the specific biomolecule and reaction conditions and should be determined empirically.

ParameterTypical Range/ConditionRationale
pH4.5 - 6.0Acid catalysis of hydrazone formation while maintaining biomolecule stability. interchim.fr
CatalystAniline (10-100 mM)Accelerates reaction rate through formation of a transient Schiff base. nih.gov
StoichiometryMolar excess of linkerDrives the conjugation reaction towards completion.
TemperatureRoom TemperatureSufficient for catalyzed reactions while preserving biomolecule integrity.

Strategies for Minimizing Side Reactions and Impurity Formation during Linker Utilization

Several potential side reactions and impurities can arise during the synthesis and utilization of this compound conjugates. The Boc (tert-butyloxycarbonyl) protecting group on the HyNic moiety is susceptible to premature cleavage under strongly acidic conditions. While the recommended pH for hydrazone formation is mildly acidic, prolonged exposure or localized areas of high acidity could lead to deprotection and subsequent unwanted reactions of the free hydrazine. Therefore, careful control of pH is paramount.

The propargyl group is generally stable under the conditions of hydrazone formation. However, in the presence of certain metal catalysts, it can undergo side reactions. Therefore, it is essential to ensure the absence of contaminating metals in the reaction mixture.

Side reactions can also occur on the biomolecule itself. For instance, lysine (B10760008) residues are often the target for modification with 4FB. Over-modification can lead to a heterogeneous product mixture and potentially impact the biological activity of the biomolecule. Careful control of the stoichiometry of the modification reagent is necessary to minimize this.

Purification of the final conjugate is a critical step to remove unreacted linker, catalyst, and any side products. Size exclusion chromatography (SEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly employed for this purpose.

Analytical Techniques for Conjugate Characterization in Research Settings

A suite of analytical techniques is necessary to thoroughly characterize the this compound conjugate and confirm its identity, purity, and integrity.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the linker and the successful conjugation. 1H NMR can be used to identify the characteristic protons of the Boc group (a singlet around 1.5 ppm), the PEG spacer (a series of multiplets between 3.5 and 4.0 ppm), the propargyl group (a triplet around 2.5 ppm for the methylene (B1212753) protons and a singlet around 2.0 ppm for the acetylenic proton), and the aromatic protons of the HyNic moiety. Upon conjugation, shifts in the signals of the HyNic protons can be observed.

Mass spectrometry (MS) is indispensable for determining the molecular weight of the conjugate and confirming the covalent attachment of the linker to the biomolecule. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. High-resolution mass spectrometry can provide the exact mass of the conjugate, further confirming its elemental composition. enovatia.com Fragmentation analysis (MS/MS) can be used to sequence peptides and pinpoint the exact site of linker attachment. enovatia.com

Chromatographic Techniques for Purity Assessment (e.g., HPLC, SEC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of the conjugate and separating it from unreacted starting materials and byproducts. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly useful. phenomenex.com A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid) is typically used. phenomenex.com The conjugate, being more hydrophobic than the unconjugated biomolecule, will have a longer retention time.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. chromatographyonline.com This technique is effective for removing unreacted small molecules like the linker and catalyst from the much larger bioconjugate. chromatographyonline.com It can also be used to assess the extent of aggregation in the final product. chromatographyonline.com The mobile phase in SEC is typically an aqueous buffer, and the choice of buffer components, such as salt concentration and the addition of organic modifiers, can be optimized to minimize non-specific interactions between the analyte and the stationary phase. chromatographyonline.comnih.gov

TechniqueInformation ObtainedTypical Conditions/Parameters
RP-HPLCPurity, separation of conjugate from unreacted biomoleculeC18 or C4 column, water/acetonitrile gradient with 0.1% TFA. phenomenex.com
SECPurity, removal of small molecules, aggregation assessmentAqueous buffer (e.g., phosphate-buffered saline), appropriate pore size column. chromatographyonline.com

Radiochemical Purity Assessment for Radiolabeled Conjugates

When the this compound linker is used in the synthesis of radiopharmaceuticals, for example, by introducing a radionuclide via the propargyl group, it is essential to determine the radiochemical purity of the final product. This is typically achieved using radio-HPLC or radio-TLC (thin-layer chromatography). nih.gov

In radio-HPLC, the eluent from the HPLC column is passed through a radioactivity detector in series with a standard UV detector. nih.gov This allows for the simultaneous detection of both radioactive and non-radioactive species, enabling the calculation of the percentage of the total radioactivity that is associated with the desired conjugate. nih.gov

Radio-TLC is a simpler and faster method where a small spot of the radiolabeled sample is applied to a TLC plate, which is then developed in an appropriate mobile phase. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner. The radiochemical purity is calculated as the ratio of the radioactivity of the spot corresponding to the product to the total radioactivity on the plate. ymaws.com

Stability of Conjugates in Simulated Biological Milieux

The stability of the conjugate in biological environments is a critical parameter, especially for therapeutic or in vivo imaging applications. The hydrazone bond, while stable under many conditions, can be susceptible to hydrolysis, particularly at acidic pH. nih.govresearchgate.net The rate of hydrolysis is influenced by the electronic nature of the aldehyde and hydrazine components. nih.govresearchgate.net Aromatic hydrazones, such as the one formed between HyNic and 4FB, are generally more stable than aliphatic hydrazones. nih.gov

To assess the stability of a this compound conjugate, it can be incubated in simulated biological fluids, such as simulated gastric fluid (SGF), simulated intestinal fluid (SIF), or human plasma, at physiological temperature (37°C). researchgate.net Aliquots are taken at various time points and analyzed by HPLC or other suitable techniques to quantify the amount of intact conjugate remaining. The half-life of the conjugate in these media can then be determined. The PEG component of the linker is generally stable to enzymatic degradation in the gastrointestinal tract and in plasma. nih.gov

Simulated FluidKey ConditionsExpected Stability Considerations
Simulated Gastric Fluid (SGF)Low pH (e.g., 1.2), presence of pepsinPotential for acid-catalyzed hydrolysis of the hydrazone bond. nih.gov
Simulated Intestinal Fluid (SIF)Near-neutral pH (e.g., 6.8), presence of pancreatinGenerally higher stability of the hydrazone bond compared to SGF. nih.gov
Human PlasmapH ~7.4, presence of various enzymesAromatic hydrazones are relatively stable, but enzymatic degradation is a possibility. nih.gov

Linker Stability under Varied pH Conditions

The stability of the hydrazone bond formed from the reaction of the HyNic (6-hydrazinonicotinamide) moiety is a critical parameter influencing the performance of conjugates derived from this compound. This bond's integrity is particularly sensitive to the pH of the surrounding medium.

The conjugate bond resulting from the coupling of a HyNic-modified molecule with a 4-formylbenzamide (B2918280) (4FB)-modified partner is reported to be stable across a broad pH range, specifically from pH 2.0 to 10.0. This wide stability window suggests that the linker is robust enough to withstand the physiological pH of blood (around 7.4) as well as the more acidic environments of cellular compartments like endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0). researchgate.net

However, it is a general characteristic of hydrazone linkers that they are susceptible to hydrolysis under acidic conditions. researchgate.netnih.gov This acid-catalyzed hydrolysis results in the cleavage of the C=N bond, which can be advantageous for the controlled release of conjugated payloads within the acidic microenvironments of tumors or intracellular compartments. While stable at neutral pH, the rate of hydrolysis can increase as the pH decreases. For instance, some acylhydrazone linkers are more resistant to hydrolysis at neutral pH but become more labile at a lower pH of 5. nih.gov This pH-dependent stability is a key feature that is often exploited in drug delivery systems. njbio.com

The table below summarizes the stability profile of the HyNic-4FB hydrazone bond under different pH conditions.

pH RangeStabilityImplication for Research
2.0 - 4.5Generally Stable, but increased potential for hydrolysisRelevant for studies involving acidic cellular compartments (lysosomes).
4.5 - 6.5StableRelevant for studies involving endosomal trafficking.
6.5 - 8.0Highly StableRepresents stability in physiological fluids like blood plasma.
8.0 - 10.0StableRelevant for certain in vitro assay conditions.

This table is based on generally reported stability of HyNic-4FB conjugates and the known chemical properties of hydrazone bonds.

Enzymatic Degradation Considerations for HyNic and PEG Linkages

Beyond pH-mediated hydrolysis, the potential for enzymatic degradation of the HyNic and PEG components of this compound is a significant consideration for in vivo and in vitro studies involving biological matrices.

HyNic Linker:

The hydrazone bond of the HyNic linker is not typically a substrate for specific enzymatic cleavage. nih.gov While certain bacteria have been found to produce enzymes, such as hydrazidases, that can hydrolyze acylhydrazides, the direct enzymatic cleavage of the specific aromatic hydrazone bond in the HyNic linker by mammalian enzymes is not a primary degradation pathway. nih.gov

However, studies have shown that some aromatic hydrazones can undergo more rapid degradation in plasma than in buffer at the same pH, suggesting that plasma components may catalyze hydrolysis. cam.ac.uk This accelerated cleavage is not necessarily due to a specific enzyme but could be influenced by interactions with plasma proteins or other low molecular weight components. cam.ac.uk Therefore, when evaluating the stability of HyNic-linked conjugates, it is important to consider the biological matrix in which they will be used.

PEG Linker:

The polyethylene (B3416737) glycol (PEG) component of the linker is generally considered to be biocompatible and to exhibit a "stealth" property, shielding conjugated molecules from enzymatic degradation. cam.ac.uknih.govhibiscuspublisher.com The polyether backbone of PEG is not readily recognized or cleaved by mammalian enzymes. hibiscuspublisher.com Enzymatic degradation of PEG is not considered a critical mechanism of cleavage unless specific enzyme-labile peptide sequences are incorporated into the linker design. hibiscuspublisher.com

While direct enzymatic cleavage of the PEG backbone is unlikely, there is some discussion in the literature regarding the potential for oxidative degradation of PEG-based hydrogels, which could be cell-mediated. hibiscuspublisher.com Additionally, certain microorganisms have been shown to degrade PEG through the action of enzymes like PEG dehydrogenase and PEG acetaldehyde (B116499) lyase. nih.gov However, these microbial enzymes are not present in mammalian systems, and therefore, the PEG3 linker in this compound is expected to be stable against enzymatic degradation in typical bioconjugation and cell-based research applications.

The following table summarizes the enzymatic degradation considerations for the HyNic and PEG linkages.

Linker ComponentSusceptibility to Enzymatic DegradationKey Considerations
HyNic (Hydrazone) Generally considered resistant to direct enzymatic cleavage by mammalian enzymes.Hydrolysis can be catalyzed by components in biological fluids like plasma, leading to faster degradation than in buffer.
PEG (Polyethylene Glycol) The polyether backbone is not susceptible to cleavage by mammalian enzymes.Provides a protective shield against enzymatic degradation of the conjugated molecule. Microbial enzymes can degrade PEG but are not relevant in mammalian systems.

Q & A

Basic: What are the critical experimental parameters for synthesizing Boc-HyNic-PEG3-Propargyl with high purity?

Answer:
Synthesis requires precise stoichiometric control of the Boc-protected hydrazinonicotinamide (HyNic), PEG3 spacer, and propargyl group coupling. Key parameters include:

  • Reaction Solvent: Use anhydrous DMF or DMSO to avoid hydrolysis of the HyNic moiety .
  • Coupling Agents: Optimize carbodiimide-based agents (e.g., EDC/NHS) for amide bond formation between HyNic and PEG3 .
  • Purification: Employ reverse-phase HPLC or size-exclusion chromatography to isolate the product, with purity confirmed via <sup>1</sup>H NMR (δ 7.5–8.2 ppm for HyNic aromatic protons) and LC-MS (expected [M+H]<sup>+</sup> ~650–700 Da) .

Basic: How does the PEG3 spacer influence the reactivity of this compound in biomolecular conjugation?

Answer:
The PEG3 spacer enhances solubility and reduces steric hindrance during conjugation. For example:

  • Hydrazone Ligation: The spacer allows HyNic to react efficiently with aldehydes (e.g., in antibody-drug conjugates) at pH 4.5–5.0, with kinetic monitoring via UV-Vis (λ = 350 nm for hydrazone formation) .
  • Click Chemistry: The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), where PEG3 improves accessibility for azide-containing ligands .

Advanced: How can researchers resolve contradictory data in crosslinking efficiency between this compound and target biomolecules?

Answer:
Contradictions often arise from uncontrolled variables. Apply the FINER criteria to refine hypotheses :

Feasibility: Verify reagent stoichiometry (use molar ratios 1:1.2 for HyNic:aldehyde) and reaction time (4–24 hrs) .

Novelty: Compare with alternative crosslinkers (e.g., NHS esters) to isolate PEG3-specific effects .

Ethics/Relevance: Validate results across ≥3 independent replicates to confirm reproducibility .

Data Analysis: Use SDS-PAGE or MALDI-TOF to quantify unreacted species and adjust reaction conditions .

Advanced: What methodological strategies mitigate solubility challenges of this compound in aqueous buffers?

Answer:
Solubility issues can be addressed through:

  • Solvent Screening: Test co-solvents (e.g., 10% acetonitrile in PBS) to enhance dissolution without denaturing biomolecules .
  • pH Optimization: Adjust to pH 6.0–7.4 to stabilize the HyNic moiety while maintaining propargyl reactivity .
  • PEG Modification: Substitute PEG3 with shorter/longer PEG chains (e.g., PEG2 or PEG4) and compare solubility via dynamic light scattering (DLS) .

Advanced: How should researchers design experiments to evaluate this compound’s stability under physiological conditions?

Answer:
Apply the PICO framework :

  • Population: Test the compound in serum-containing buffers (e.g., 10% FBS in PBS).
  • Intervention: Incubate at 37°C for 0–72 hrs.
  • Comparison: Use LC-MS to quantify degradation products (e.g., free HyNic or PEG fragments).
  • Outcome: Calculate half-life (t1/2) and correlate with structural integrity via circular dichroism (CD) spectroscopy .

Basic: What analytical techniques are essential for characterizing this compound post-synthesis?

Answer:

Technique Purpose Key Metrics
<sup>1</sup>H NMRConfirm Boc deprotectionLoss of tert-butyl signals (δ 1.2–1.4 ppm)
LC-MSVerify molecular weight[M+H]<sup>+</sup> within ±2 Da of theoretical
FT-IRDetect propargyl C≡C stretchPeak at ~2120 cm<sup>−1</sup>

Advanced: How can researchers optimize reaction yields when coupling this compound to oligonucleotides?

Answer:

  • Hypothesis Testing: Use a fractional factorial design to test variables (temperature, pH, catalyst concentration) .
  • Data Collection: Monitor coupling efficiency via fluorescence quenching (if labeled) or PAGE analysis .
  • Contradiction Analysis: If yields plateau at <70%, evaluate oligonucleotide secondary structure interference via thermal denaturation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.